N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide
Overview
Description
The lysine methyltransferase EZH2 (KMT6), part of the polycomb repressive complex 2, catalyzes trimethylation of lysine 27 on histone H3 (H3K27me3) and is involved in proliferation and aggressive cell growth associated with neoplastic cells. GSK503 is an inhibitor of EZH2 that prevents the methyltransferase activity of wild-type and mutant EZH2 with similar potency (Kiapp = 3-27 nM). It is more than 200-fold selective for EZH2 over EZH1 and more than 4,000-fold selective over other histone methyltransferases. GSK503 displays favorable pharmacokinetics in mice. It prevents germinal center formation and hyperplasia that is relevant to lymphoma generation and inhibits growth and metastasis of cutaneous melanomas in mice.
A potent EZH2 inhibitor with potential anticancer activity
GSK-503 is a potent EZH2 inhibitor with potential anticancer activity. Increased activity of the epigenetic modifier EZH2 has been associated with different cancers. In a melanoma mouse model, conditional Ezh2 ablation as much as treatment with the preclinical EZH2 inhibitor GSK503 stabilizes the disease through inhibition of growth and virtually abolishes metastases formation without affecting normal melanocyte biology. Comparably, in human melanoma cells, EZH2 inactivation impairs proliferation and invasiveness, accompanied by re-expression of tumour suppressors connected to increased patient survival. These EZH2 target genes suppress either melanoma growth or metastasis in vivo, revealing the dual function of EZH2 in promoting tumour progression. Thus, EZH2-mediated epigenetic repression is highly relevant especially during advanced melanoma progression, which makes EZH2 a promising target for novel melanoma therapies. ( Nat Commun. 2015 Jan 22; 6:6051. doi: 10.1038/ncomms7051. )
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and X-ray Diffraction of Derivatives : This research focused on the synthesis of derivatives including O- and N-phenacyl substituted products from 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. Structural analysis of these compounds was performed using single crystal diffraction and 1H NMR spectra, revealing insights into molecular and crystal structures, bond lengths, valence and torsion angles, and hydrogen bonds' influence on molecular packing in crystals (Feklicheva et al., 2019).
Biological Applications
Antiviral Activity Study : In a study synthesizing novel derivatives, the antiviral activity against influenza A/New Caledonia/20/99 virus, bovine viral diarrhea virus, and hepatitis C virus was examined. Two compounds exhibited micromolar activities against a human hepatoma cell line with increased sensitivity to HCV infection (Ivashchenko et al., 2014).
Antimicrobial Activity Assessment : Another study involving the synthesis of Indole derivatives, under both conventional and microwave conditions, evaluated these compounds for antimicrobial activities against various microbial strains. Several molecules displayed significant activities, highlighting the potential for developing new antimicrobial agents (Anekal & Biradar, 2012).
Cancer Research : The synthesis of pyrazolopyrimidines derivatives was conducted for their evaluation as anticancer and anti-5-lipoxygenase agents. These compounds were screened for cytotoxic activities against HCT-116 and MCF-7, with some showing promising results (Rahmouni et al., 2016).
Methodological Advances
- Chromatography-Free Manufacturing Process : A study detailed the development of a chromatography-free process for the large-scale production of a peptide-like compound, demonstrating a significant advance in the manufacturing process for drug development (Sawai et al., 2010).
properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQQHUKUIKFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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